molecular formula C11H10N2OS B13109006 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo-

1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo-

Cat. No.: B13109006
M. Wt: 218.28 g/mol
InChI Key: OCFFZVAVISWGST-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- is a heterocyclic compound that belongs to the class of benzisothiazoles This compound is characterized by a benzene ring fused to an isothiazole ring, which contains nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- typically involves the reaction of 2-mercaptobenzoic acid with nitriles under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzisothiazoles depending on the reagents used.

Scientific Research Applications

1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: Another benzisothiazole derivative with similar structural features but different functional groups.

    1,2-Benzisothiazole-2(3H)-acetamide, N-(4-hydroxyphenyl)-3-oxo-: A compound with a similar core structure but different substituents.

Uniqueness

1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo- is unique due to the presence of both nitrile and oxo groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)butanenitrile

InChI

InChI=1S/C11H10N2OS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,8H2

InChI Key

OCFFZVAVISWGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC#N

Origin of Product

United States

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